7-Bromo-6-ethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-ethoxyquinoline is a quinoline derivative with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol This compound is characterized by the presence of a bromine atom at the 7th position and an ethoxy group at the 6th position of the quinoline ring
Preparation Methods
The synthesis of 7-Bromo-6-ethoxyquinoline can be achieved through several synthetic routes. One common method involves the bromination of 6-ethoxyquinoline using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods often incorporate advanced techniques like microwave-assisted synthesis or catalytic processes to enhance reaction rates and selectivity .
Chemical Reactions Analysis
7-Bromo-6-ethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced to form dihydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted quinolines and their derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Bromo-6-ethoxyquinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Quinoline derivatives are known to inhibit various enzymes and receptors, which can lead to the disruption of essential biological processes in pathogens or cancer cells . The bromine atom and ethoxy group may enhance the compound’s binding affinity and selectivity for these targets, contributing to its biological activity .
Comparison with Similar Compounds
7-Bromo-6-ethoxyquinoline can be compared with other quinoline derivatives, such as:
6-Ethoxyquinoline: Lacks the bromine atom at the 7th position, which may result in different biological activities and reactivity.
7-Bromoquinoline: Lacks the ethoxy group at the 6th position, which may affect its solubility and interaction with molecular targets.
6,7-Dibromoquinoline: Contains an additional bromine atom, which may enhance its reactivity but also increase its toxicity.
The unique combination of the bromine atom and ethoxy group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10BrNO |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
7-bromo-6-ethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-2-14-11-6-8-4-3-5-13-10(8)7-9(11)12/h3-7H,2H2,1H3 |
InChI Key |
LUBMMYLVHYVVGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.